molecular formula C21H16N4O B4307006 2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4307006
M. Wt: 340.4 g/mol
InChI Key: SJPOAVPJNVTUJZ-UHFFFAOYSA-N
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Description

2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, a pyridine ring, and various functional groups such as amino, hydroxy, and nitrile groups. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction may start with the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization using suitable catalysts and solvents. The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, with the addition of acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structure allows for multiple points of modification, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-7-hydroxy-1-phenyl-4-pyridin-4-yl-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c22-13-18-20(14-8-10-24-11-9-14)17-7-6-16(26)12-19(17)25(21(18)23)15-4-2-1-3-5-15/h1-12,20,26H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPOAVPJNVTUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C(C(=C2N)C#N)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
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2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
Reactant of Route 5
2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE

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